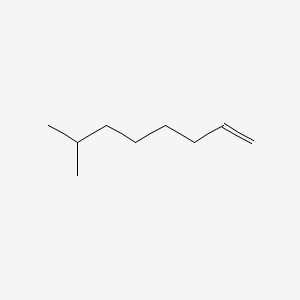

7-Methyl-1-octene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

13151-06-9 |

|---|---|

分子式 |

C9H18 |

分子量 |

126.24 g/mol |

IUPAC 名称 |

7-methyloct-1-ene |

InChI |

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h4,9H,1,5-8H2,2-3H3 |

InChI 键 |

YKHFZRXJMPLNTJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCCC=C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 7-Methyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1-octene is a valuable aliphatic alkene used as a building block in organic synthesis and for the development of novel chemical entities. This document provides a comprehensive overview of its chemical and physical properties, alongside a detailed experimental protocol for its synthesis via the Wittig reaction. The information presented herein is intended to serve as a practical guide for laboratory-scale preparation and characterization of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic alkene odor. Its key physical and chemical properties are summarized in the table below for easy reference. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Number | 13151-06-9 | [1][2] |

| IUPAC Name | 7-methyloct-1-ene | [2] |

| Density | 0.725 g/mL | |

| Boiling Point | 138 °C | |

| Refractive Index | 1.413 | |

| SMILES | CC(C)CCCCC=C | [1][2] |

| InChIKey | YKHFZRXJMPLNTJ-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] This protocol outlines the preparation of this compound from isovaleraldehyde and a phosphonium ylide.

Overall Reaction Scheme

The synthesis involves a two-step process: the preparation of the phosphonium salt followed by the Wittig reaction itself.

Step 1: Synthesis of (4-Methylpentyl)triphenylphosphonium Bromide

Ph₃P + Br-(CH₂)₄-CH(CH₃)₂ → [Ph₃P⁺-(CH₂)₄-CH(CH₃)₂]Br⁻

Step 2: Wittig Reaction

[Ph₃P⁺-(CH₂)₄-CH(CH₃)₂]Br⁻ + n-BuLi → Ph₃P=CH-(CH₂)₃-CH(CH₃)₂ Ph₃P=CH-(CH₂)₃-CH(CH₃)₂ + HCHO → CH₂=CH-(CH₂)₄-CH(CH₃)₂ + Ph₃PO

Experimental Protocol

Materials:

-

1-Bromo-4-methylpentane

-

Triphenylphosphine (Ph₃P)

-

Toluene, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous diethyl ether (Et₂O)

-

Formaldehyde (paraformaldehyde)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Part A: Synthesis of (4-Methylpentyl)triphenylphosphonium Bromide

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine triphenylphosphine (26.2 g, 0.1 mol) and 1-bromo-4-methylpentane (16.5 g, 0.1 mol).

-

Add 100 mL of anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring for 24 hours. A white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, wash it with cold diethyl ether (2 x 30 mL), and dry it under vacuum to yield (4-methylpentyl)triphenylphosphonium bromide.

Part B: Synthesis of this compound

-

Suspend the dried (4-methylpentyl)triphenylphosphonium bromide (42.7 g, 0.1 mol) in 150 mL of anhydrous diethyl ether in a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise to the stirred suspension over 30 minutes. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

In a separate flask, carefully depolymerize paraformaldehyde (3.3 g, 0.11 mol) by heating to generate gaseous formaldehyde. Pass the formaldehyde gas through a tube into the ylide solution, which is cooled to 0 °C. Alternatively, a solution of formaldehyde in an anhydrous solvent can be prepared and added dropwise.

-

The reaction is typically exothermic, and the color of the ylide will fade. Stir the reaction mixture at room temperature for 2 hours after the addition of formaldehyde is complete.

-

Quench the reaction by the slow addition of 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The crude product is a mixture of this compound and triphenylphosphine oxide. Purify the product by fractional distillation under atmospheric pressure to obtain pure this compound (boiling point ~138 °C).

Spectroscopic Data

Characterization of the final product should be performed using standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H), 4.98-4.90 (m, 2H), 2.05 (q, J = 7.0 Hz, 2H), 1.55 (m, 1H), 1.35 (m, 4H), 0.86 (d, J = 6.6 Hz, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 139.2, 114.1, 38.6, 33.7, 28.9, 27.9, 22.6.

-

IR (neat, cm⁻¹): 3077, 2957, 2926, 2870, 1641, 1466, 991, 909.

-

Mass Spectrometry (EI, 70 eV): m/z (%) 126 (M⁺, 5), 111 (10), 97 (20), 83 (40), 69 (100), 55 (85), 41 (95).

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the Wittig reaction.

Caption: Synthesis workflow for this compound.

Safety and Handling

-

1-Bromo-4-methylpentane is a lachrymator and should be handled in a well-ventilated fume hood.

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere using appropriate syringe techniques.

-

Diethyl ether is extremely flammable. All operations should be performed away from ignition sources.

-

Formaldehyde is a toxic and volatile substance. Handle with care in a fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol for the Wittig reaction offers a reliable method for its preparation in a laboratory setting. The compiled physical and spectroscopic data will aid researchers in its identification and use in further synthetic applications. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.

References

An In-depth Technical Guide to 7-Methyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 7-Methyl-1-octene. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may use this compound as a building block or reference standard.

Chemical Identity and Physical Properties

This compound is a branched aliphatic alkene. Its structure consists of an eight-carbon chain with a double bond at the C1 position and a methyl group at the C7 position. This structure gives it the characteristics of an alpha-olefin with steric hindrance at the terminus opposite the double bond.

Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| IUPAC Name | 7-methyloct-1-ene | [2] |

| CAS Registry Number | 13151-06-9 | [1] |

| Density | 0.725 g/mL | |

| Boiling Point | 138 °C | |

| Refractive Index | 1.413 | |

| SMILES | CC(C)CCCCC=C | |

| InChIKey | YKHFZRXJMPLNTJ-UHFFFAOYSA-N | [1] |

Spectroscopic Data and Analysis Protocols

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features and general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for its vinyl protons, allylic protons, and the protons of the iso-butyl group. The terminal vinyl protons (=CH₂) are expected to appear in the range of 4.9-5.1 ppm, while the multiplet for the vinyl proton (-CH=) should be observed between 5.7-5.9 ppm. The signals for the aliphatic protons will be found in the upfield region (0.8-2.1 ppm).

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. Key expected chemical shifts include the two vinyl carbons at approximately 114 ppm and 139 ppm. The remaining saturated carbons will appear in the 22-39 ppm range.

General Experimental Protocol for NMR Spectroscopy: A sample of this compound (5-10 mg) is typically dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the analysis of volatile compounds like this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of a branched alkene, with prominent fragments resulting from the loss of alkyl radicals.

General Experimental Protocol for GC-MS: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The column temperature is programmed to increase gradually to ensure the separation of components. The eluting compounds are introduced into the ion source of a mass spectrometer, where they are fragmented and detected.

Synthesis of this compound

Synthesis via Wittig Reaction

A common and effective method for alkene synthesis is the Wittig reaction.[3][4][5][6][7] This approach involves the reaction of an aldehyde or ketone with a phosphorus ylide. For this compound, the logical precursors would be 5-methylhexanal and methylenetriphenylphosphorane.

Experimental Workflow: Wittig Reaction

-

Ylide Preparation: The Wittig reagent, methylenetriphenylphosphorane, is prepared by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4]

-

Reaction with Aldehyde: 5-Methylhexanal (isocaproaldehyde) is added to the solution of the ylide at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The by-product, triphenylphosphine oxide, is removed, often by crystallization or chromatography. The resulting this compound is then purified by distillation.

References

- 1. 1-Octene, 7-methyl- [webbook.nist.gov]

- 2. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 7-Methyl-1-octene: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-octene is an unsaturated hydrocarbon belonging to the class of alpha-olefins. Its branched structure and terminal double bond make it a molecule of interest in various fields of chemical synthesis, including the development of fine chemicals, polymers, and potentially as a building block in the synthesis of more complex molecules for pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis and characteristic reactions. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H18 | [1][2][3][4] |

| Molecular Weight | 126.24 g/mol | [1][2][3][4] |

| CAS Number | 13151-06-9 | [1][2][3][4] |

| IUPAC Name | 7-methyloct-1-ene | [2] |

| Density | 0.725 - 0.731 g/cm³ | [3][4] |

| Boiling Point | 137.6 - 138 °C at 760 mmHg | [3][4] |

| Refractive Index | 1.413 - 1.417 | [3][4] |

| Flash Point | 36 °C | [4] |

| Vapor Pressure | 8.69 mmHg at 25°C | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR | Spectra available, shows characteristic peaks for alkene and alkane carbons. | [1][2] |

| ¹H NMR | Predicted spectra available, showing signals for vinyl and alkyl protons. | [5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available, indicating C=C and C-H stretching vibrations. | [1][2] |

| Mass Spectrometry (GC-MS) | Mass spectrum available, providing fragmentation patterns for identification. | [1][2] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, plausible synthetic routes can be devised based on established organic chemistry reactions. Two common and effective methods for the formation of terminal alkenes are the Wittig reaction and the Grignard reaction followed by dehydration.

Plausible Synthetic Pathway: Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones.[6][7][8][9][10] In a potential synthesis of this compound, isohexyltriphenylphosphonium bromide would be reacted with a strong base, such as n-butyllithium, to form the corresponding ylide. This ylide would then react with formaldehyde to yield the desired product, this compound, and triphenylphosphine oxide as a byproduct.

Caption: Plausible Wittig reaction pathway for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its terminal double bond. As an alkene, it undergoes a variety of addition reactions.

Hydroboration-Oxidation

This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of this compound with a borane reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the primary alcohol, 7-methyl-1-octanol. This reaction is highly regioselective and stereospecific (syn-addition).

Epoxidation

The double bond of this compound can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted addition of an oxygen atom across the double bond, resulting in the formation of 7-methyl-1,2-epoxyoctane.

Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the presence of a suitable catalyst (e.g., a Grubbs or Schrock catalyst), this compound could potentially undergo self-metathesis to produce 2,13-dimethyl-7-tetradecene and ethylene gas. Cross-metathesis with other olefins would lead to a variety of other unsaturated products.

The following diagram illustrates these key reaction types for this compound.

Caption: Key chemical reactions of this compound.

Safety and Toxicology

Conclusion

This compound is a branched alpha-olefin with a well-defined set of physical properties. While specific experimental protocols for its synthesis are not widely published, it can likely be prepared using standard organic synthesis methodologies such as the Wittig reaction. Its terminal double bond allows for a range of chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further research into its specific reactivity and biological properties would be beneficial for expanding its applications in drug development and other areas of chemical science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 7-methyloct-1-ene | 13151-06-9 [chemnet.com]

- 5. mimedb.org [mimedb.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

7-Methyl-1-octene CAS number and identifiers

An In-Depth Technical Guide to 7-Methyl-1-octene

This guide provides a comprehensive overview of the chemical identifiers and properties of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Identifiers and Properties

This compound is an organic compound classified as an alkene. Its structure consists of an eight-carbon chain with a double bond at the first position and a methyl group at the seventh position.

Data Summary Table

For ease of reference and comparison, the key identifiers and properties of this compound are summarized in the table below.

| Identifier Type | Value | Citation |

| CAS Number | 13151-06-9 | [1][2][3] |

| IUPAC Name | 7-methyloct-1-ene | [2] |

| Synonyms | This compound, 7-methyloctene-1 | [1] |

| Molecular Formula | C9H18 | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| Canonical SMILES | CC(C)CCCCC=C | [1][2] |

| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h4,9H,1,5-8H2,2-3H3 | [2][3] |

| InChIKey | YKHFZRXJMPLNTJ-UHFFFAOYSA-N | [1][2][3] |

| Density | 0.725 g/mL | [1] |

| Molar Volume | 174.1 mL/mol | [1] |

| Refractive Index | 1.413 | [1] |

| Kovats Retention Index | 853, 852 (Standard non-polar); 847, 850 (Semi-standard non-polar) | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not extensively detailed in the provided search results. As a common organic compound, its synthesis would typically fall under standard organic chemistry methodologies for alkene formation, such as elimination reactions (e.g., dehydration of alcohols or dehydrohalogenation of alkyl halides) or through organometallic coupling reactions. For specific experimental procedures, consulting organic synthesis journals and databases is recommended.

Logical Relationships of Identifiers

The following diagram illustrates the interconnectedness of the various identifiers for this compound.

Caption: Chemical identifiers for this compound.

References

Spectral Analysis of 7-Methyl-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the branched-chain alkene, 7-Methyl-1-octene. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is presented in a clear, structured format to facilitate its use in research, quality control, and drug development applications where the identification and characterization of this molecule are critical.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.88 - 5.74 | m | 1H | H-2 |

| 4.98 - 4.89 | m | 2H | H-1 |

| 2.08 - 2.01 | m | 2H | H-3 |

| 1.55 - 1.45 | m | 1H | H-7 |

| 1.35 - 1.25 | m | 2H | H-4 |

| 1.20 - 1.10 | m | 4H | H-5, H-6 |

| 0.86 | d | 6H | H-8, H-8' |

Note: This is a predicted spectrum. Experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (ppm) | Carbon Atom Assignment |

| 139.2 | C-2 |

| 114.1 | C-1 |

| 38.8 | C-6 |

| 33.8 | C-3 |

| 28.9 | C-5 |

| 27.9 | C-7 |

| 26.5 | C-4 |

| 22.6 | C-8, C-8' |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3079 | Medium | =C-H Stretch |

| 2960 - 2850 | Strong | C-H Stretch (Alkyl) |

| 1642 | Medium | C=C Stretch |

| 1465 | Medium | C-H Bend (CH₂) |

| 1385, 1368 | Medium | C-H Bend (Isopropyl gem-dimethyl) |

| 992 | Strong | =C-H Bend (Out-of-plane) |

| 910 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound [2]

| m/z | Relative Intensity | Proposed Fragment |

| 126 | Low | [C₉H₁₈]⁺ (Molecular Ion) |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 56 | Very High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

| 41 | Very High | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum was acquired on a 500 MHz spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained on the same spectrometer operating at a frequency of 125 MHz. The spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A delay time was used between pulses to ensure accurate integration of the signals.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A vapor phase spectrum was acquired by injecting a small amount of the volatile liquid into an evacuated gas cell with KBr windows. The spectrum was recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty gas cell was subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) was injected into the GC. The compound was separated from any impurities on a nonpolar capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 35 to 200 amu.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectral analysis of this compound.

References

Navigating the Synthesis of 7-Methyl-1-octene: A Technical Guide for Researchers

For Immediate Release

This document serves as an in-depth resource, offering detailed experimental protocols for a plausible three-step synthesis, alongside tabulated data for all reagents and intermediates, and process diagrams to facilitate laboratory application.

Commercial Availability Overview

A thorough market survey reveals that 7-Methyl-1-octene (CAS No. 13151-06-9) is not a standard stock item from major global chemical suppliers. While it is listed in some chemical databases, these entries often lack supplier information, indicating its rarity in the commercial market.[1] Researchers seeking this compound will likely need to pursue custom synthesis.

Proposed Synthetic Pathway

A viable and well-documented route to this compound involves a three-step process starting from the commercially available 5-methyl-1-bromohexane. The proposed pathway is as follows:

-

Grignard Reaction: Formation of a Grignard reagent from 5-methyl-1-bromohexane, followed by a reaction with formaldehyde to yield 6-methyl-1-heptanol.

-

Swern Oxidation: Oxidation of the primary alcohol, 6-methyl-1-heptanol, to the corresponding aldehyde, 6-methylheptanal.

-

Wittig Reaction: Conversion of 6-methylheptanal to the terminal alkene, this compound, using a methyl-substituted Wittig reagent.

Below is a visual representation of the proposed synthetic workflow.

Physical and Chemical Properties of Reagents and Intermediates

A summary of the key physical and chemical properties of the compounds involved in the synthesis is provided in the table below for easy reference.

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 5-methyl-1-bromohexane | 627-94-1 | C₇H₁₅Br | 179.10 | 175-177 | 1.134 |

| 6-methyl-1-heptanol | 1653-40-3 | C₈H₁₈O | 130.23 | 188 | 0.818 |

| 6-methylheptanal | 63885-09-6 | C₈H₁₆O | 128.21 | 157-158 | 0.806 |

| Methyltriphenylphosphonium bromide | 1779-49-3 | C₁₉H₁₈BrP | 357.22 | 230-234 (Melting Point) | N/A |

| Sodium Amide | 7782-92-5 | NaNH₂ | 39.01 | 400 | 1.39 |

| This compound | 13151-06-9 | C₉H₁₈ | 126.24 | 140-142 | 0.725 |

Detailed Experimental Protocols

The following are detailed, literature-derived protocols for each step of the proposed synthesis.

Step 1: Synthesis of 6-methyl-1-heptanol via Grignard Reaction

This procedure details the formation of a Grignard reagent from 5-methyl-1-bromohexane and its subsequent reaction with formaldehyde.

Materials:

-

5-methyl-1-bromohexane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Formaldehyde (paraformaldehyde can be depolymerized)

-

Hydrochloric acid (for workup)

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 5-methyl-1-bromohexane in anhydrous THF and add it to the addition funnel.

-

Add a small portion of the 5-methyl-1-bromohexane solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing).

-

Once the reaction has started, add the remaining 5-methyl-1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, depolymerize paraformaldehyde by heating and pass the gaseous formaldehyde into the stirred Grignard solution via a glass tube.

-

After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude 6-methyl-1-heptanol by vacuum distillation.

Step 2: Synthesis of 6-methylheptanal via Swern Oxidation

This protocol describes the oxidation of 6-methyl-1-heptanol to 6-methylheptanal using a Swern oxidation.[2][3][4]

Materials:

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

6-methyl-1-heptanol

-

Triethylamine (Et₃N)

Procedure:

-

To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 6-methyl-1-heptanol in anhydrous DCM dropwise to the reaction mixture.

-

Stir for an additional 30 minutes at -78 °C.

-

Add triethylamine to the reaction mixture, and stir for 15 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Add water to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylheptanal. The product can be purified by distillation if necessary.[5][6][7]

Step 3: Synthesis of this compound via Wittig Reaction

This procedure outlines the conversion of 6-methylheptanal to this compound using a Wittig reagent.[8][9][10][11][12][13][14][15]

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

6-methylheptanal

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and add sodium amide portion-wise.

-

Allow the mixture to warm to room temperature and stir for 2 hours to form the ylide (a color change to deep yellow or orange is typically observed).

-

Cool the ylide solution to 0 °C and add a solution of 6-methylheptanal in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water.

-

Extract the mixture with pentane or hexane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).

-

The byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent at low temperature.

-

Purify the resulting this compound by fractional distillation.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and dependency of the synthetic steps.

This technical guide provides a comprehensive starting point for the laboratory synthesis of this compound. Researchers should consult the primary literature for further details and adhere to all laboratory safety protocols when handling the reagents described.

References

- 1. Sodium amide - Sciencemadness Wiki [sciencemadness.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 6-Methylheptanal (CAS 63885-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]

- 7. scent.vn [scent.vn]

- 8. m.youtube.com [m.youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. nbinno.com [nbinno.com]

- 17. 甲基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. CatOnium MTPB | CAS:1779-49-3 | [vestachem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 21. Sodium amide Formula - Sodium amide Uses, Properties, Structure and Formula [softschools.com]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. grokipedia.com [grokipedia.com]

- 24. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 7-Methyl-1-octene in Modern Organic Synthesis: A Technical Guide

Introduction: 7-Methyl-1-octene is a branched-chain alpha-olefin that serves as a versatile and valuable building block in the field of organic synthesis. Its simple, acyclic structure, featuring a terminal double bond and a chiral center at the 7-position, makes it a key starting material for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a non-polar organic compound with the chemical formula C9H18.[1][2] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for designing reaction conditions and purification protocols.

| Property | Value | Reference |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Registry Number | 13151-06-9 | [1][2] |

| IUPAC Name | 7-methyloct-1-ene | [1][2] |

| Boiling Point | 138 °C | [3] |

| Density | 0.725 g/mL | [3] |

| Refractive Index | 1.413 | [3] |

Key Synthetic Transformations of this compound

The synthetic utility of this compound primarily stems from the reactivity of its terminal double bond. This section details some of the most important transformations it can undergo.

Epoxidation

Epoxidation of the terminal alkene in this compound yields 2-(6-methylheptyl)oxirane, a valuable intermediate for further functionalization. This transformation can be achieved through various methods, including the use of peroxy acids like m-CPBA or through enzymatic processes.[4][5] Enzymatic epoxidation, for instance, by Pseudomonas oleovorans, offers high stereoselectivity.[6][7]

Experimental Protocol: Enzymatic Epoxidation (Adapted for this compound)

This protocol is adapted from the enzymatic epoxidation of 1,7-octadiene by Pseudomonas oleovorans.[6]

-

Culture Preparation: Cultivate Pseudomonas oleovorans in a suitable medium containing n-octane (1% v/v) as a growth substrate at 30°C in baffled shake flasks.

-

Resting Cell Suspension: Harvest cells in the late exponential phase by centrifugation, wash with a sterile buffer (e.g., phosphate buffer), and resuspend in the same buffer to a high cell density (e.g., 1.2 x 10^10 cells/mL).[6]

-

Epoxidation Reaction: Add this compound (e.g., 1% v/v) to the resting cell suspension. Incubate the mixture at 30°C with shaking.

-

Monitoring and Extraction: Monitor the reaction progress by periodically taking aliquots, extracting with an organic solvent (e.g., toluene), and analyzing by gas chromatography (GC).[6]

-

Purification: After the reaction is complete, separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and purify the resulting epoxide by distillation or column chromatography.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[8][9] For this compound, this reaction is highly valuable as it selectively produces 7-methyl-1-octanol, a primary alcohol.[8] This transformation is crucial for introducing a hydroxyl group at the terminus of the carbon chain.

Reaction Pathway:

The reaction proceeds via the syn-addition of a borane reagent (like BH3•THF) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[10][11]

Experimental Protocol: Hydroboration-Oxidation of this compound

This protocol is based on the general procedure for the hydroboration-oxidation of 1-octene.[8]

-

Reaction Setup: To a dry 5-mL conical vial containing this compound (150 mg) and a spin vane, attach a screw cap and septum.

-

Hydroboration: Slowly inject 1.0 M BH3•THF (approx. 0.8 mL) into the vial over 1 minute while stirring. Continue stirring for an additional 5 minutes.

-

Quenching: Add 15 drops of acetone to destroy any excess BH3 and stir for 2 minutes.

-

Oxidation: Add 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H2O2. Stir the mixture for 1 minute.

-

Heating: Heat the reaction mixture in a water bath at approximately 60°C for 5 minutes.

-

Workup and Extraction: After cooling, add 1 mL of saturated aqueous NaCl solution. Extract the product with diethyl ether, dry the organic layer, and remove the solvent to obtain the crude 7-methyl-1-octanol.

-

Purification: Purify the product by column chromatography or distillation.

Table 2: Reagent Quantities for Hydroboration-Oxidation

| Reagent | Quantity | Moles (approx.) |

| This compound | 150 mg | 1.19 mmol |

| 1.0 M BH3•THF | 0.8 mL | 0.8 mmol |

| Acetone | 15 drops | - |

| 3 M NaOH | 0.3 mL | 0.9 mmol |

| 30% H2O2 | 0.3 mL | 2.9 mmol |

Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound can undergo self-metathesis to produce 7,14-dimethyl-8-tetradecene and ethylene. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[12][13]

Experimental Protocol: Self-Metathesis of 1-Octene (Adaptable for this compound)

This protocol is based on the self-metathesis of 1-octene.[12]

-

Reaction Setup: In a glovebox, charge a reaction vessel with this compound under an inert atmosphere.

-

Catalyst Addition: Add the Grubbs' second-generation catalyst (e.g., 50 ppm loading).

-

Reaction Conditions: Heat the reaction mixture to 50°C under neat conditions and stir.

-

Monitoring: Monitor the conversion of the starting material and the formation of the product by GC analysis.

-

Termination and Purification: Terminate the reaction by exposing it to air. The product can be purified by distillation.

Table 3: Representative Data for Self-Metathesis of 1-Octene [12]

| Catalyst Loading | Temperature | Time (h) | Conversion (%) | Selectivity (%) |

| 50 ppm | 50°C | 1 | 70 | 98 |

Polymerization

This compound can be polymerized to produce poly(this compound), a polyolefin with a branched structure. Various catalyst systems, including Ziegler-Natta and metallocene catalysts, can be employed.[14] Furthermore, it can be copolymerized with other monomers, such as methyl acrylate, to create copolymers with tailored properties.[15][16]

Application in the Synthesis of Complex Molecules

The functionalized derivatives of this compound serve as important intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The presence of a chiral center allows for its use as a chiral building block, enabling the synthesis of enantiomerically pure compounds. While direct examples of its incorporation into complex natural products are not extensively documented in the initial search, its derivatives, such as 7-methyl-1-octanol and its corresponding epoxide, are structurally relevant to fragments found in various natural products.

Conclusion

This compound is a versatile and synthetically valuable starting material in organic chemistry. Its terminal double bond allows for a variety of important transformations, including epoxidation, hydroboration-oxidation, metathesis, and polymerization. The resulting functionalized derivatives are key intermediates for the synthesis of a broad range of organic molecules. The detailed protocols and data presented in this guide highlight the practical utility of this compound for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its applications, particularly as a chiral building block, will undoubtedly continue to expand its role in modern organic synthesis.

References

- 1. 1-Octene, 7-methyl- [webbook.nist.gov]

- 2. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. youtube.com [youtube.com]

- 5. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00165F [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Methyl-1-octene: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methyl-1-octene, a branched alpha-olefin of interest in various chemical syntheses. The document covers its discovery and history, detailed potential synthetic protocols, physical and spectroscopic properties, and current and potential applications, particularly in the context of industrial chemistry and fine chemical manufacturing.

Introduction

This compound is an aliphatic hydrocarbon with the chemical formula C₉H₁₈. As a branched alpha-olefin, its terminal double bond offers a site for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The presence of a methyl branch on the seventh carbon atom influences its physical properties and reactivity compared to its linear isomer, 1-nonene. This guide will delve into the technical aspects of this compound, providing researchers and professionals with a detailed resource for its synthesis, characterization, and potential utilization.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a survey of scientific literature, its existence and synthesis are predicated on the development of fundamental organic reactions in the 20th century. The advent of the Grignard reaction in the early 1900s and the Wittig reaction in the 1950s provided the foundational chemical transformations that make the synthesis of such a branched alkene feasible. It is likely that this compound was first synthesized and characterized as part of broader investigations into the properties and reactions of branched olefins, or as an intermediate in the synthesis of more complex molecules. Its more recent characterization is well-documented in spectral databases such as those maintained by the National Institute of Standards and Technology (NIST).

Synthesis of this compound

Two plausible and well-established synthetic routes for the preparation of this compound are presented below: the Grignard reaction and the Wittig reaction.

Synthesis via Grignard Reaction

This approach involves the reaction of a Grignard reagent with an appropriate allyl halide. Specifically, the reaction of isoamylmagnesium bromide with allyl bromide would yield this compound.

Experimental Protocol:

-

Preparation of Isoamylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of isoamyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the isoamyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Allyl Bromide:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Synthesis via Wittig Reaction

The Wittig reaction provides an alternative route, involving the reaction of an aldehyde with a phosphorus ylide. For the synthesis of this compound, 6-methylheptanal would be reacted with methylenetriphenylphosphorane.

Experimental Protocol:

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.0 eq), via syringe. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Reaction with 6-Methylheptanal:

-

Add a solution of 6-methylheptanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The disappearance of the orange-red color indicates the consumption of the ylide.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with pentane (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution by rotary evaporation.

-

The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a cold pentane or hexane solution.

-

Further purify the this compound by fractional distillation.

-

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| CAS Number | 13151-06-9 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 138-139 °C | |

| Density | 0.725 g/cm³ at 20 °C | |

| Refractive Index | 1.413 at 20 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-CH=), ~1.5 (m, 1H, -CH(CH₃)₂), ~1.3-1.1 (m, 6H, -(CH₂)₃-), ~0.85 (d, 6H, -CH(CH₃)₂) | |

| ¹³C NMR (CDCl₃) | δ ~139.2 (=CH-), ~114.1 (=CH₂), ~33.8 (-CH₂-), ~33.6 (-CH₂-), ~29.0 (-CH₂-), ~27.9 (-CH-), ~22.6 (-CH₃) | [2] |

| IR (Infrared) | ~3077 cm⁻¹ (=C-H stretch), ~2958, 2870 cm⁻¹ (C-H stretch), ~1641 cm⁻¹ (C=C stretch), ~991, 909 cm⁻¹ (=C-H bend) | [2] |

| Mass Spectrometry (MS) | m/z (%): 126 (M⁺), 83, 69, 56, 43, 41 | [2] |

Chemical Reactivity and Potential Applications

As a branched alpha-olefin, this compound can undergo a variety of chemical transformations at its terminal double bond, making it a useful building block in organic synthesis.

Key Reactions

-

Hydroboration-Oxidation: This reaction converts this compound to the corresponding anti-Markovnikov alcohol, 7-methyl-1-octanol. This transformation is valuable for introducing a primary alcohol functionality at the terminus of the carbon chain.

-

Epoxidation: Reaction with peroxy acids yields 7-methyl-1,2-epoxyoctane, a reactive intermediate for the synthesis of diols and other functionalized compounds.

-

Polymerization: Like other alpha-olefins, this compound can serve as a comonomer in the production of specialty polymers. The branched nature of this olefin can impart specific properties, such as lower crystallinity and improved flexibility, to the resulting polymer.[3][4]

-

Hydroformylation: This process introduces a formyl group, leading to the formation of 8-methyl-nonanal, which can be further oxidized to a carboxylic acid or reduced to an alcohol.

Potential Applications

-

Industrial Chemicals: Branched higher olefins are used as intermediates in the manufacturing of a variety of industrial products, including lube oil additives, surfactants, agricultural chemicals, and corrosion inhibitors.[5]

-

Fine Chemicals and Pharmaceuticals: The introduction of branched alkyl chains can be important in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific applications of this compound in drug development are not widely documented, its derivatives could serve as lipophilic side chains or building blocks for more complex molecules.

-

Pheromone Synthesis: Methyl-branched hydrocarbons are components of the sex pheromones of some insect species. The synthesis of such compounds is an area of active research, and this compound could potentially serve as a precursor or a model compound in the development of synthetic routes to these semiochemicals.[6]

-

Polymer Science: As a comonomer, this compound can be used to modify the properties of polyolefins. The incorporation of branched comonomers can disrupt the regular polymer chain structure, leading to materials with lower density and improved impact strength.[3][4]

Conclusion

This compound is a versatile branched alpha-olefin with potential applications across various sectors of the chemical industry. While its specific discovery is not prominently documented, its synthesis is readily achievable through established organic methodologies such as the Grignard and Wittig reactions. The data and protocols presented in this guide offer a valuable resource for researchers and professionals seeking to synthesize, characterize, and utilize this compound in their work. Further exploration of its role in the synthesis of fine chemicals, specialty polymers, and biologically active molecules may unveil new and valuable applications for this interesting hydrocarbon.

References

- 1. This compound | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched higher olefins | ExxonMobil Product Solutions [exxonmobilchemical.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Methyl-1-octene: Isomers, Reactions, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain terminal alkene with the molecular formula C9H18. As a member of the nonene family of isomers, its unique structural features—a terminal double bond ripe for chemical modification and a chiral center at the 7-position—make it a compound of interest in synthetic organic chemistry. For researchers in drug discovery, the "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, underscores the importance of understanding the synthesis and reactivity of such branched structures.[1] This guide provides a comprehensive overview of this compound, its isomers, key synthetic and reaction protocols, and a discussion of its potential, though currently underexplored, relevance in a biological context.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound and its isomers are crucial for their handling, purification, and characterization. Below is a compilation of key data for this compound and some of its linear and branched isomers.

Table 1: Physicochemical Properties of this compound and Selected Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| This compound | 13151-06-9 | C9H18 | 126.24 | 138[2] | 0.725[2] | 1.413[2] |

| 1-Nonene | 124-11-8 | C9H18 | 126.24 | 147[3] | 0.730 | 1.416 |

| (E)-2-Nonene | 6434-78-2 | C9H18 | 126.24 | 144-145[3] | 0.734 | 1.421 |

| (Z)-2-Nonene | 6434-77-1 | C9H18 | 126.24 | 147[3] | 0.734 | 1.422 |

| (E)-7-Methyl-2-octene | N/A | C9H18 | 126.24 | N/A | N/A | N/A |

| 7-Methyl-3-octene | 86668-33-9 | C9H18 | 126.24 | 146.1 | 0.731 | 1.420 |

Spectroscopic Characterization of this compound

Spectroscopic methods are essential for the unambiguous identification of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Description |

| ¹H NMR | =CH₂ | ~4.9-5.0 | Multiplet, terminal vinyl protons |

| =CH- | ~5.7-5.9 | Multiplet, internal vinyl proton | |

| -CH(CH₃)₂ | ~1.5-1.7 | Multiplet, methine proton | |

| -CH₂- | ~1.2-1.4 and ~2.0-2.1 | Multiplets, methylene groups | |

| -CH₃ | ~0.8-0.9 | Doublet, two methyl groups | |

| ¹³C NMR | =CH₂ | ~114 | Terminal vinyl carbon |

| =CH- | ~139 | Internal vinyl carbon | |

| -CH(CH₃)₂ | ~28 | Methine carbon | |

| -CH₂- | ~25, 32, 34, 39 | Methylene carbons | |

| -CH₃ | ~22 | Methyl carbons | |

| IR | =C-H Stretch | 3079[2] | Characteristic of terminal alkenes |

| C-H Stretch | 2850-2960 | Aliphatic C-H bonds | |

| C=C Stretch | 1642[2] | Alkene double bond | |

| =C-H Bend | 910 and 990 | Out-of-plane bending for monosubstituted alkenes |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound. These are illustrative procedures based on established organic chemistry principles.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[4][5]

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.2 eq) and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1-bromo-5-methylhexane (1.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours, during which a white precipitate of the phosphonium salt will form.

-

Filter the phosphonium salt, wash with cold diethyl ether, and dry under vacuum.

-

Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide indicates successful deprotonation.

-

-

Wittig Reaction with Formaldehyde:

-

While maintaining the temperature at -78 °C, slowly bubble gaseous formaldehyde (generated from the thermal decomposition of paraformaldehyde) through the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

-

Reactions of this compound

This two-step reaction converts the terminal alkene into the corresponding anti-Markovnikov alcohol, 7-methyl-1-octanol.[6][7][8]

Experimental Protocol:

-

Hydroboration:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise while stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (1.5 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.5 eq).

-

Allow the mixture to warm to room temperature and then heat at 50 °C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield 7-methyl-1-octanol.

-

Epoxidation with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide.[9][10]

Experimental Protocol:

-

Reaction:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography on silica gel.

-

Ozonolysis cleaves the double bond to form carbonyl compounds. A reductive workup preserves any aldehydes formed.[11][12][13]

Experimental Protocol:

-

Ozonolysis:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or DCM and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

-

Reductive Workup:

-

Add dimethyl sulfide (DMS) (1.5 eq) to the cold solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours.

-

-

Isolation:

-

Remove the solvent under reduced pressure.

-

The resulting products, formaldehyde and 6-methylheptanal, can be isolated or used in subsequent reactions. Due to the volatility of formaldehyde, direct analysis of the crude mixture by NMR is often preferred.

-

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nonene - Wikipedia [en.wikipedia.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 7-Methyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-octene is a branched alpha-olefin whose polymerization presents unique opportunities and challenges. The presence of a methyl group on the penultimate carbon atom introduces steric hindrance that can significantly influence catalyst activity, polymer molecular weight, and microstructure compared to linear alpha-olefins like 1-octene. This document provides detailed application notes and generalized experimental protocols for the polymerization of this compound using two primary catalytic systems: Ziegler-Natta and metallocene catalysts.

It is important to note that while extensive literature exists for the polymerization of linear alpha-olefins, specific data for this compound is limited. The protocols and data presented herein are therefore based on established procedures for structurally similar and more commonly studied alpha-olefins, such as 1-hexene and 1-octene, and should be regarded as a starting point for experimental design and optimization.[1][2][3][4][5]

Ziegler-Natta Catalyzed Polymerization

Ziegler-Natta catalysts are a cornerstone of polyolefin production.[6][7][8] These heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride and activated by an organoaluminum co-catalyst, are capable of producing polymers with high isotacticity.[8] For a sterically hindered monomer like this compound, catalyst activity may be lower, and optimization of the co-catalyst ratio and polymerization conditions is crucial.[9]

Experimental Protocol: Ziegler-Natta Polymerization

This protocol describes a laboratory-scale slurry polymerization of this compound.

Materials:

-

Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst.

-

Co-catalyst: Triethylaluminum (TEAL) solution in hexane.

-

External Donor (optional for stereoselectivity control): Cyclohexylmethyldimethoxysilane (CMDMS).

-

Monomer: this compound, purified by passing through columns of activated alumina and molecular sieves.

-

Solvent: Anhydrous hexane or heptane.

-

Quenching Agent: Isopropanol containing 5% HCl.

-

Precipitating Agent: Methanol.

-

Atmosphere: High-purity nitrogen or argon.

Procedure:

-

Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer, temperature controller, and nitrogen inlet/outlet is thoroughly dried under vacuum and purged with high-purity nitrogen.

-

Reaction Setup: 250 mL of anhydrous hexane is introduced into the reactor, followed by the desired amount of external donor (if used) and the TEAL co-catalyst solution via syringe. The mixture is stirred at the desired reaction temperature (e.g., 70°C).

-

Catalyst Introduction: A suspension of the Ziegler-Natta catalyst in hexane (e.g., 10-20 mg) is injected into the reactor to initiate the polymerization.

-

Monomer Feeding: Purified this compound (e.g., 50 mL) is then fed into the reactor. The polymerization is allowed to proceed for a set duration (e.g., 1-4 hours) while maintaining constant temperature and stirring.

-

Termination: The polymerization is terminated by adding 10 mL of the isopropanol/HCl solution.

-

Polymer Isolation: The polymer solution is poured into an excess of methanol to precipitate the poly(this compound).

-

Purification: The precipitated polymer is filtered, washed repeatedly with methanol, and dried in a vacuum oven at 60°C to a constant weight.

Data Presentation: Ziegler-Natta Polymerization

The following table presents hypothetical data for the Ziegler-Natta polymerization of this compound, illustrating the expected influence of key reaction parameters.

| Entry | Catalyst (mg) | Co-catalyst (TEAL) (mmol) | Al/Ti ratio | Temp (°C) | Time (h) | Yield (g) | Activity ( kg/mol Ti·h) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Tₘ (°C) |

| 1 | 20 | 2.0 | 200 | 70 | 2 | 15.2 | 38.0 | 150 | 5.2 | 115 |

| 2 | 20 | 4.0 | 400 | 70 | 2 | 18.5 | 46.3 | 125 | 5.8 | 112 |

| 3 | 20 | 2.0 | 200 | 80 | 2 | 12.8 | 32.0 | 110 | 6.1 | 118 |

| 4 | 20 | 2.0 | 200 | 70 | 4 | 25.1 | 31.4 | 165 | 5.5 | 116 |

Note: Data is illustrative, based on general trends for α-olefin polymerization. Mₙ (number-average molecular weight) and Mₙ/Mₙ (polydispersity index) would be determined by GPC. Tₘ (melting temperature) would be determined by DSC.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, which are homogeneous single-site catalysts, offer precise control over polymer microstructure, including tacticity and molecular weight distribution.[3][10][11][12] For this compound, the choice of metallocene ligand symmetry (e.g., C₂-symmetric for isotactic, Cₛ-symmetric for syndiotactic) is critical for controlling stereochemistry.[2] Methylaluminoxane (MAO) is a commonly used co-catalyst.[3]

Experimental Protocol: Metallocene-Catalyzed Polymerization

This protocol outlines a laboratory-scale solution polymerization of this compound.

Materials:

-

Metallocene Pre-catalyst: e.g., rac-Et(Ind)₂ZrCl₂ (for isotactic) or iPr(Cp)(Flu)ZrCl₂ (for syndiotactic).

-

Co-catalyst: Methylaluminoxane (MAO) solution in toluene.

-

Monomer: this compound, purified as previously described.

-

Solvent: Anhydrous toluene.

-

Quenching Agent: Acidified methanol.

-

Atmosphere: High-purity argon.

Procedure:

-

Reactor Preparation: A Schlenk flask or a glass reactor is prepared under an inert argon atmosphere.

-

Reaction Setup: Anhydrous toluene (100 mL) and the desired amount of this compound (e.g., 20 mL) are added to the reactor. The solution is brought to the desired polymerization temperature (e.g., 50°C).

-

Catalyst Activation: In a separate Schlenk flask, the metallocene pre-catalyst is dissolved in a small amount of toluene. The MAO solution is added, and the mixture is allowed to pre-activate for 15-30 minutes.

-

Initiation: The activated catalyst solution is injected into the reactor to start the polymerization.

-

Polymerization: The reaction is stirred at a constant temperature for the specified time (e.g., 1 hour).

-

Termination and Isolation: The reaction is quenched by the addition of acidified methanol. The precipitated polymer is filtered, washed thoroughly with methanol, and dried under vacuum at 50°C.

Data Presentation: Metallocene-Catalyzed Polymerization

The following table presents hypothetical data for the metallocene-catalyzed polymerization of this compound.

| Entry | Metallocene (µmol) | Co-catalyst (MAO) | Al/Zr ratio | Temp (°C) | Time (h) | Yield (g) | Activity ( kg/mol Zr·h) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Tacticity |

| 1 | 5.0 | rac-Et(Ind)₂ZrCl₂ | 1000 | 50 | 1 | 8.5 | 1700 | 250 | 2.1 | Isotactic |

| 2 | 5.0 | rac-Et(Ind)₂ZrCl₂ | 1500 | 50 | 1 | 10.2 | 2040 | 230 | 2.3 | Isotactic |

| 3 | 5.0 | iPr(Cp)(Flu)ZrCl₂ | 1000 | 50 | 1 | 6.8 | 1360 | 180 | 2.5 | Syndiotactic |

| 4 | 5.0 | rac-Et(Ind)₂ZrCl₂ | 1000 | 70 | 1 | 7.1 | 1420 | 195 | 2.4 | Isotactic |

Note: Data is illustrative. The lower polydispersity index (Mₙ/Mₙ) compared to Ziegler-Natta catalysts is a characteristic feature of single-site metallocene catalysts.[3][11]

Polymer Characterization

3.1. Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Mₙ/Mₙ). The analysis is typically performed at high temperature (e.g., 140-160°C) using 1,2,4-trichlorobenzene as the mobile phase.

3.2. Differential Scanning Calorimetry (DSC): Provides information on the thermal properties of the polymer, including the melting temperature (Tₘ) and the glass transition temperature (T₉). This data is crucial for understanding the polymer's crystallinity and processing window.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the microstructure of the polymer, including its tacticity (isotactic, syndiotactic, or atactic) by analyzing the chemical shifts of the methyl and methine carbons in the polymer backbone.

Visualizations

Caption: General experimental workflow for the polymerization of this compound.

References

- 1. umventures.org [umventures.org]

- 2. researchgate.net [researchgate.net]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 5. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courses.minia.edu.eg [courses.minia.edu.eg]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sylzyhg.com [sylzyhg.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. researchgate.net [researchgate.net]

Metallocene-Catalyzed Polymerization of 7-Methyl-1-octene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallocene catalysts have revolutionized the field of olefin polymerization, offering exceptional control over polymer microstructure, molecular weight, and stereochemistry. This level of precision is paramount in the development of advanced materials for specialized applications, including drug delivery systems where polymer properties can influence drug release kinetics and biocompatibility. 7-Methyl-1-octene, a branched long-chain α-olefin, presents an interesting monomer for creating polymers with unique thermal and mechanical properties due to its pendant isobutyl group.

This document provides detailed application notes and protocols for the metallocene-catalyzed polymerization of this compound. The methodologies described are based on established procedures for structurally similar branched α-olefins, offering a robust starting point for experimental design. Two distinct metallocene catalyst systems are highlighted to illustrate the synthesis of both isotactic and syndiotactic poly(this compound).

Key Concepts in Metallocene Catalysis

Metallocene catalysts are organometallic compounds typically consisting of a Group 4 transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl-type ligands. When activated by a cocatalyst, most commonly methylaluminoxane (MAO), they form highly active single-site catalysts. This single-site nature ensures that each polymer chain is produced under identical catalytic conditions, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation.

The symmetry of the metallocene ligand framework dictates the stereochemistry of the resulting polymer.

-

C₂-symmetric catalysts , such as rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂), possess a chiral structure that guides the incoming monomer to a specific orientation, resulting in an isotactic polymer where the side chains are all on the same side of the polymer backbone.

-

Cₛ-symmetric catalysts , like diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph₂C(Cp)(Flu)ZrCl₂), have a plane of symmetry and promote the formation of syndiotactic polymers, with side chains alternating on opposite sides of the backbone.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound using both an isospecific and a syndiospecific metallocene catalyst. These values are illustrative and can be expected to vary with specific experimental conditions.

Table 1: Isospecific Polymerization of this compound with rac-EBIZrCl₂/MAO

| Run | Catalyst (µmol) | Al/Zr Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Tₘ (°C) |

| 1 | 5.0 | 2000 | 25 | 1 | 65 | 120 | 1.85 | 135 |

| 2 | 5.0 | 2000 | 50 | 1 | 85 | 95 | 1.90 | 132 |

| 3 | 5.0 | 1000 | 50 | 1 | 70 | 105 | 2.10 | 133 |

| 4 | 2.5 | 2000 | 50 | 2 | 92 | 150 | 1.88 | 136 |

Table 2: Syndiospecific Polymerization of this compound with Ph₂C(Cp)(Flu)ZrCl₂/MAO

| Run | Catalyst (µmol) | Al/Zr Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Tₘ (°C) |

| 1 | 5.0 | 2000 | 25 | 1 | 55 | 180 | 1.75 | 115 |

| 2 | 5.0 | 2000 | 50 | 1 | 75 | 150 | 1.80 | 112 |

| 3 | 5.0 | 1000 | 50 | 1 | 60 | 165 | 1.95 | 113 |

| 4 | 2.5 | 2000 | 50 | 2 | 88 | 220 | 1.78 | 116 |

-

Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).

-

PDI: Polydispersity Index (Mₙ/Mₙ), a measure of the breadth of the molecular weight distribution.

-

Tₘ: Melting temperature, determined by Differential Scanning Calorimetry (DSC).

Experimental Protocols

Protocol 1: General Procedure for Metallocene-Catalyzed Polymerization of this compound

This protocol outlines a general procedure for the solution polymerization of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

-